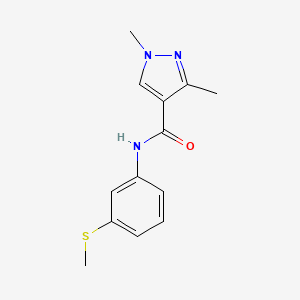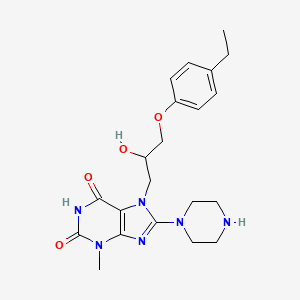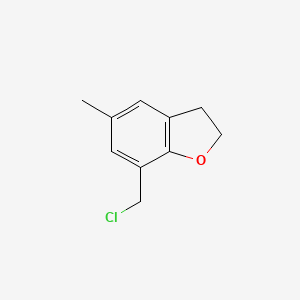
3-Cyclopropyl-2-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyclopropyl-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C9H10BFO2 . It has a molecular weight of 179.99 . This compound is often used in chemical research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BFO2/c11-9-7 (6-4-5-6)2-1-3-8 (9)10 (12)13/h1-3,6,12-13H,4-5H2 . This code provides a unique representation of the compound’s molecular structure .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Physical and Chemical Properties Analysis
More specific properties such as melting point, boiling point, and density are not provided in the available resources .
科学的研究の応用
Facile Synthesis and Halodeboronation
A study developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the general applicability of halodeboronation across a series of aryl boronic acids to form aryl bromides and chlorides in good yields. This process exemplifies the transformation's generality and efficiency, making it a valuable tool in organic synthesis (Szumigala et al., 2004).
Rhodium-Catalyzed Annulation Reactions
Another significant application is the development of a [3 + 2] annulation reaction, where 2-cyanophenylboronic acid acts as a three-carbon component with alkynes or alkenes, yielding substituted indenones or indanones. This method offers a novel approach to constructing cyclic skeletons via intramolecular nucleophilic addition, demonstrating the compound's versatility in facilitating complex molecular architectures (Miura & Murakami, 2005).
Stereocontrolled Synthesis of Cyclopropanes
Research by Luithle and Pietruszka introduces a method for the stereocontrolled synthesis of cyclopropanes using cyclopropylboronic acids. This process highlights the use of 3-Cyclopropyl-2-fluorophenylboronic acid derivatives for producing enantiomerically pure cyclopropanes, demonstrating its utility in the synthesis of complex, chiral molecules (Luithle & Pietruszka, 1999).
Catalytic Enantioselective Hydroboration
The catalytic enantioselective hydroboration of cyclopropenes to synthesize 2,2-disubstituted cyclopropyl boronates with high diastereo- and enantioselectivity is another critical application. This method leverages the directing effect of ester and alkoxymethyl substituents, emphasizing the compound's role in producing optically active cyclopropanes and showcasing its potential in asymmetric synthesis (Rubina, Rubin, & Gevorgyan, 2003).
Sugar Recognition in Water
A novel boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water was designed, demonstrating the utility of boronic acid derivatives in biochemical and analytical applications. This work illustrates the potential of this compound in creating sensitive and selective sensors for biological and environmental monitoring (Tong et al., 2001).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 3-Cyclopropyl-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the SM coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action involve the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the presence of aerobically-generated peroxide-type oxidants in many ethereal solvents can lead to the oxidation of boronic acids . This can affect the efficiency of the SM coupling reaction .
生化学分析
Biochemical Properties
They can form reversible covalent bonds with diols, which are present in many biological molecules such as carbohydrates and glycoproteins . This property allows boronic acids to participate in various biochemical reactions.
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling reactions, it is known that boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms .
特性
IUPAC Name |
(3-cyclopropyl-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUQOWZPVIAOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)

![2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide](/img/structure/B2639883.png)
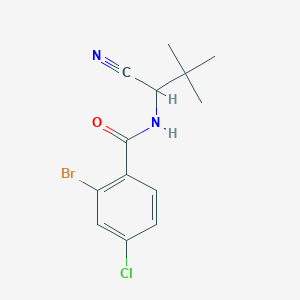
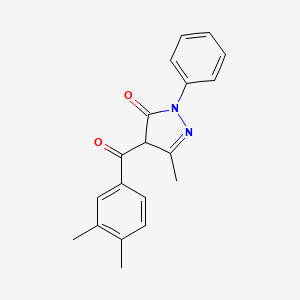
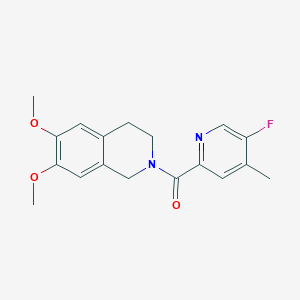
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B2639891.png)

![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
![N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2639897.png)
